N-(4-(2,4-二甲基苯基)噻唑-2-基)-1-甲苯磺酰基哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

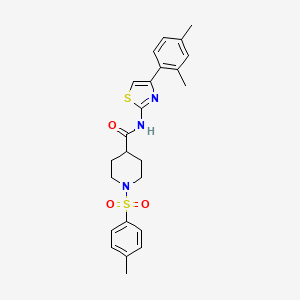

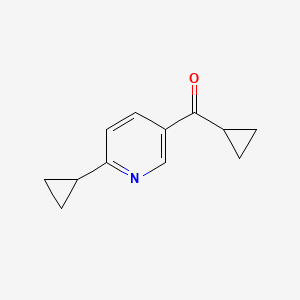

“N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a small molecule that has been found to disrupt the Hec1/Nek2 interaction via direct Hec1 binding, leading to apoptosis . It is also known as Hec1/Nek2 Mitotic Pathway Inhibitor I .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis

The compound has a molecular weight of 308.4 . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C . Its IUPAC name is N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide .科学研究应用

- 噻唑类,包括 2,4-二取代衍生物,已显示出抗菌和抗真菌活性 . 研究人员已经合成了含有噻唑环并具有可变取代基的化合物,并评估了它们的生物活性。研究该化合物对特定病原体的抗菌潜力可能是一个有价值的研究领域。

- 一些噻唑衍生物具有抗肿瘤和细胞毒作用 . 评估我们的化合物对癌细胞系,特别是前列腺癌的影响将是相关的。机制研究可以阐明其作用机制。

抗菌和抗真菌活性

抗肿瘤和细胞毒活性

作用机制

Target of Action

The compound, also known as N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, is a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes . These enzymes play a crucial role in cell division and are often overexpressed in cancer cells .

Mode of Action

The compound interacts with its targets, Nek2 and Hec1, by binding to their active sites . This binding disrupts the normal function of these enzymes, leading to a decrease in cancer cell proliferation . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the biochemical pathways related to cell division. By inhibiting Nek2 and Hec1, it disrupts the normal cell cycle, particularly the mitosis phase . This disruption can lead to cell death, reducing the growth of cancer cells .

Result of Action

The primary result of the compound’s action is a decrease in cancer cell proliferation . By inhibiting key enzymes involved in cell division, the compound can induce cell death and reduce tumor growth .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage conditions can affect its stability . It should be stored sealed in dry conditions at 2-8°C Additionally, the physiological environment within the body, such as pH and temperature, can also impact the compound’s efficacy

安全和危害

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

未来方向

While the specific future directions for this compound are not detailed in the search results, thiazoles in general are an active area of research due to their diverse biological activities . Further studies could explore the potential of this compound in various therapeutic applications, particularly where the Hec1/Nek2 pathway is implicated.

生化分析

Biochemical Properties

This compound is a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes . The thiazole ring heavily contributes to the function of this inhibitor . It is presumably formed by the nucleophilic displacement of bromine by thiourea’s sulfur followed by an amine attacking the carbonyl group and dehydration followed by rearrangement to form a thiazole ring .

Cellular Effects

The compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has been shown to have significant effects on cancer cells . It acts as a mitosis inhibitor, affecting the normal cell division process . This can lead to the death of cancer cells, or at least slow their growth and proliferation .

Molecular Mechanism

The molecular mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with the Nek2 and Hec1 enzymes . These enzymes are involved in cell division, and their inhibition can disrupt the process of mitosis .

属性

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S2/c1-16-4-7-20(8-5-16)32(29,30)27-12-10-19(11-13-27)23(28)26-24-25-22(15-31-24)21-9-6-17(2)14-18(21)3/h4-9,14-15,19H,10-13H2,1-3H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGWZOQJMGTOFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2439953.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2439957.png)

![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-benzylacetamide](/img/structure/B2439958.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-5-carboxylate](/img/structure/B2439962.png)

![N-(2-Methoxyethyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2439963.png)

![N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2439964.png)

![2-cyclopropyl-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2439971.png)

![[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol](/img/structure/B2439973.png)

![(NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine](/img/structure/B2439974.png)